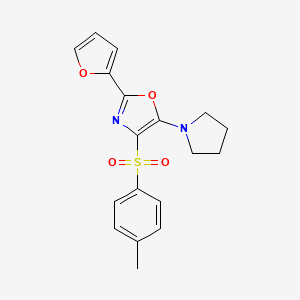

2-(Furan-2-yl)-5-(pyrrolidin-1-yl)-4-tosyloxazole

Description

2-(Furan-2-yl)-5-(pyrrolidin-1-yl)-4-tosyloxazole is a heterocyclic compound featuring an oxazole core substituted with a furan ring, a pyrrolidine moiety, and a tosyl (p-toluenesulfonyl) group. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, serves as the central scaffold. Key structural features include:

- Furan-2-yl group: An oxygen-containing heterocycle contributing to π-π stacking interactions and moderate hydrophilicity.

- Tosyl group: A bulky electron-withdrawing substituent that may influence reactivity, solubility, and steric interactions in biological or synthetic contexts.

Properties

IUPAC Name |

2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-5-pyrrolidin-1-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-13-6-8-14(9-7-13)25(21,22)17-18(20-10-2-3-11-20)24-16(19-17)15-5-4-12-23-15/h4-9,12H,2-3,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIHKCXFNYRWNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-5-(pyrrolidin-1-yl)-4-tosyloxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using pyrrolidine and an appropriate leaving group.

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an α-hydroxy ketone with an amide in the presence of a dehydrating agent.

Tosylation: The final step involves the tosylation of the oxazole ring using tosyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-5-(pyrrolidin-1-yl)-4-tosyloxazole can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxazole ring can be reduced to form oxazolines.

Substitution: The tosyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

Oxidation: Furanones

Reduction: Oxazolines

Substitution: Various substituted oxazoles depending on the nucleophile used.

Scientific Research Applications

2-(Furan-2-yl)-5-(pyrrolidin-1-yl)-4-tosyloxazole has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Material Science: It is used in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-5-(pyrrolidin-1-yl)-4-tosyloxazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Thiazole Derivatives

- Example : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (, Compound 5)

- Key Differences :

- Thiazole (S-containing) vs. oxazole (O-containing) core alters electronic properties and binding interactions.

- Fluorophenyl and triazole substituents enhance planarity and crystallinity, whereas the tosyl group in the target compound introduces steric bulk. Bioactivity: Not explicitly reported, but fluorinated aryl groups often improve lipophilicity and membrane permeability.

Pyrazolo-Pyrimidine Derivatives

- Example : 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine ()

- Key Differences :

- Pyrazolo-pyrimidine core enables kinase inhibition via ATP-binding pocket interactions, a mechanism less likely for oxazole derivatives.

- Pyrrolidine substituent in both compounds may enhance target affinity, but the tosyl group in the oxazole derivative could limit cellular uptake due to increased molecular weight.

Substituent-Based Comparisons

Furan-Containing Analog

- Example : 2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole ()

- Key Differences :

- Furan linked via hydrazone vs. direct attachment to oxazole. Hydrazone groups enable hydrogen bonding but reduce metabolic stability.

- Bioactivity : Demonstrated anticandidal (MIC = 250 µg/mL) and anticancer (IC50 = 125 µg/mL) effects, suggesting furan’s role in modulating activity.

Pyrrolidine-Containing Analog

- Example : TRK kinase inhibitors with pyrrolidine substituents ()

- Key Differences :

- Pyrrolidine in kinase inhibitors contributes to binding specificity via hydrophobic and hydrogen-bonding interactions. In the target compound, this group may similarly enhance interactions with biological targets.

Comparative Data Table

Research Implications and Limitations

- Structural Insights : The oxazole core’s electron-rich nature may favor interactions distinct from thiazole or pyrazole derivatives. Tosyl groups could hinder solubility but improve stability.

- Bioactivity Gaps : Direct pharmacological data for the target compound are absent; predictions are based on analogs. For instance, furan and pyrrolidine motifs in and correlate with antifungal and anticancer activity, respectively.

Biological Activity

2-(Furan-2-yl)-5-(pyrrolidin-1-yl)-4-tosyloxazole is a heterocyclic compound characterized by the presence of a furan ring, a pyrrolidine ring, and a tosylated oxazole ring. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound's IUPAC name is 2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-5-pyrrolidin-1-yl-1,3-oxazole, with a molecular formula of and a molecular weight of 374.477 g/mol. The presence of the tosyl group allows for versatile reactivity in organic synthesis, making it an attractive candidate for further pharmacological exploration.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Furan Ring : Achieved through the Paal-Knorr synthesis.

- Formation of the Pyrrolidine Ring : Introduced via nucleophilic substitution using pyrrolidine.

- Formation of the Oxazole Ring : Synthesized through cyclization involving an α-hydroxy ketone and an amide.

- Tosylation : Finalized by reacting with tosyl chloride in the presence of a base like triethylamine.

These synthetic routes highlight its potential as a building block for complex organic molecules and pharmaceuticals .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The tosyl group can act as a leaving group, facilitating various chemical reactions that may lead to biological effects. Current research suggests that it may exhibit antimicrobial and anticancer properties, although detailed mechanisms are still under investigation .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound can inhibit cancer cell proliferation. For instance, research on related pyrrolidine derivatives has shown promising results against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

| Study | Findings |

|---|---|

| Study A (2023) | Investigated the anticancer effects of pyrrolidine derivatives, noting significant inhibition of cell growth in breast cancer models. |

| Study B (2023) | Explored the antimicrobial properties of oxazole derivatives, revealing effective inhibition against Gram-positive bacteria. |

| Study C (2023) | Analyzed the molecular docking interactions of similar compounds with MMP-2 metalloproteinase receptors, suggesting potential therapeutic applications in cancer treatment. |

These studies underscore the therapeutic potential of compounds within this class, including this compound.

Comparative Analysis

Compared to other similar compounds such as 2-(Furan-2-yl)-5-(pyrrolidin-1-yl)-4-methyloxazole and 2-(Furan-2-yl)-5-(pyrrolidin-1-yl)-4-bromoxazole, this compound exhibits distinct reactivity due to its tosyl group. This feature enhances its utility in organic synthesis and potential biological applications.

Table: Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(Furan-2-yl)-5-(pyrrolidin-1-yl)-4-methyloxazole | Structure | Moderate anticancer activity |

| 2-(Furan-2-yl)-5-(pyrrolidin-1-yl)-4-bromoxazole | Structure | Antimicrobial properties |

| This compound | Structure | Promising anticancer and antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.